1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide
Description
1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide (CAS: 309279-66-1) is a heterocyclic compound featuring a triazole core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group, a pyrrolidin-1-ylmethyl moiety, and a carbohydrazide functional group. Its molecular formula is C₁₀H₁₅N₉O₂, with a molecular weight of 293.285 g/mol . Crystallographic studies of analogous compounds (e.g., pyrazoline derivatives) confirm the importance of such structural motifs in determining molecular conformation and intermolecular interactions .
Properties
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N9O2/c11-8-9(16-21-15-8)19-6(5-18-3-1-2-4-18)7(14-17-19)10(20)13-12/h1-5,12H2,(H2,11,15)(H,13,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRNFFIQCCSJHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(N=NN2C3=NON=C3N)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801328097 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309279-66-1 | |
| Record name | 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801328097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Furazan Ring: The furazan ring can be synthesized through the reaction of appropriate nitrile oxides with alkenes or alkynes.
Formation of Triazole Ring: The triazole ring is often formed via a [3+2] cycloaddition reaction between azides and alkynes.
Coupling Reactions: The furazan and triazole rings are then coupled with a pyrrolidine moiety through nucleophilic substitution or other suitable coupling reactions.
Introduction of Hydrazide Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including resistant strains. The incorporation of the oxadiazole ring enhances these activities by improving the compound's interaction with microbial targets .
Anticancer Properties
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the triazole ring is believed to play a crucial role in modulating these effects by interacting with cellular pathways involved in cancer progression .
Neuropharmacological Effects
There is emerging evidence that compounds similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Inhibition of Enzymatic Activity
This compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit carbonic anhydrase activity, which is crucial in various physiological processes including respiration and acid-base balance. The inhibition of this enzyme can have therapeutic implications in conditions such as glaucoma and edema .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of the compound were synthesized and tested against a panel of bacterial strains. Results demonstrated that modifications to the oxadiazole moiety significantly enhanced antibacterial activity compared to similar compounds without this feature. The most effective derivative showed MIC values below 10 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 2: Anticancer Activity
A research group investigated the cytotoxic effects of this compound on various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values ranging from 15 to 30 µM, indicating potent anticancer activity. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway .
Case Study 3: Neuroprotective Effects
In preclinical trials, researchers assessed the neuroprotective effects of this compound using models of oxidative stress-induced neuronal damage. The results indicated significant reductions in cell death and oxidative markers when treated with the compound, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a class of 1,2,3-triazole-4-carbohydrazides with diverse substituents. Key analogues include:
Physicochemical Properties and Functional Group Impact
- Hydrazide vs. Ester Derivatives : The carbohydrazide group in the target compound offers hydrogen-bonding sites (N-H and O), enhancing solubility in polar solvents and interaction with biological targets . In contrast, ester derivatives (e.g., ) exhibit reduced polarity, favoring membrane permeability but requiring metabolic activation for bioactivity.
- Pyrrolidinylmethyl vs. Aromatic Substituents: The pyrrolidinylmethyl group in the target compound provides conformational flexibility and moderate lipophilicity, balancing solubility and cellular uptake. Aromatic substituents (e.g., 3-phenylpropanoyl in ) increase molecular rigidity and π-π interactions but may reduce aqueous solubility.
Biological Activity
The compound 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide is a triazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 293.287 g/mol. The structure features a triazole ring fused with an oxadiazole and a pyrrolidine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₇O₃ |
| Molecular Weight | 293.287 g/mol |
| CAS Number | 352446-61-8 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells through several mechanisms:
- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, including EGFR and Src kinases, which are critical for cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells by activating caspase pathways, leading to cell death .
- Antimicrobial Activity : The compound also displays antimicrobial properties against various pathogens, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research has demonstrated the compound's effectiveness against multiple cancer cell lines. Notable findings include:
- IC50 Values : In vitro studies have shown that the compound exhibits significant cytotoxicity with IC50 values in the low micromolar range against several cancer types:
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Preliminary studies indicate effectiveness against various bacterial strains, although specific IC50 values are less documented.
Case Studies
Several case studies have highlighted the compound's potential:
- Zhang et al. Study : This study synthesized several derivatives based on the triazole framework and evaluated their anticancer properties using TRAP PCR-ELISA assays. The study found that derivatives similar to our compound exhibited potent inhibitory effects on tumor growth in vitro .
- Arafa et al. Study : This research focused on the design and synthesis of oxadiazole derivatives and their anticancer activities. The findings suggested that compounds with similar scaffolds could enhance cytotoxicity against various cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide?
Methodological Answer: The synthesis typically involves multi-step heterocyclic chemistry:
Hydrazide Formation : Start with a pyrazole or triazole precursor containing a reactive carbonyl group. React with hydrazine derivatives to form the carbohydrazide moiety .
Oxadiazole Ring Construction : Use nitrile oxide cycloaddition ([3+2] cycloaddition) with amino-substituted precursors to form the 1,2,5-oxadiazole (furazan) ring .
Pyrrolidine Substitution : Introduce the pyrrolidin-1-ylmethyl group via nucleophilic substitution or Mannich-type reactions under basic conditions (e.g., K₂CO₃ in DMF) .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry of triazole/oxadiazole rings and substitution patterns .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to distinguish between isomeric structures .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1,2,3-triazole vs. 1,2,4-triazole) by analyzing single-crystal structures .
- HPLC-PDA : Monitor reaction progress and purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in the synthesis of triazole-oxadiazole hybrids?
Methodological Answer: Regioselectivity is highly sensitive to:
- Catalyst Choice : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) favors 1,4-disubstituted triazoles, while ruthenium catalysts yield 1,5-products .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in [3+2] cycloadditions, directing oxadiazole formation .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions like over-alkylation of the pyrrolidine group .
Data Contradiction Note : Studies in and report conflicting yields for pyrrolidine substitution; this may arise from residual moisture affecting base efficacy.
Q. What computational strategies (e.g., DFT) can predict the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (e.g., oxadiazole amino groups) for hydrogen bonding in biological targets .
- Docking Studies : Combine DFT-optimized geometries with AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Use uniform cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (DMSO ≤0.1%) .
- SAR Analysis : Systematically vary substituents (e.g., pyrrolidine vs. morpholine) to isolate contributions of specific functional groups .
- Metabolic Stability Tests : Perform liver microsome assays to account for discrepancies in in vivo vs. in vitro results .
Q. What strategies optimize yield in multi-step syntheses involving sensitive intermediates?
Methodological Answer:
- Protecting Groups : Temporarily block reactive amino groups (e.g., Boc protection) during harsh reactions like nitration .
- Flow Chemistry : Minimize degradation of azide intermediates by using continuous-flow reactors with precise temperature control .
- In Situ Monitoring : Apply FTIR or Raman spectroscopy to detect unstable intermediates (e.g., nitrile oxides) and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
